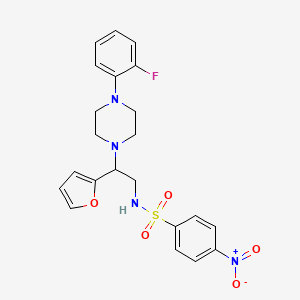

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a piperazine core substituted with a 2-fluorophenyl group and a furan-2-yl ethyl moiety. The 4-nitrobenzenesulfonamide group introduces strong electron-withdrawing properties, which may enhance binding affinity to biological targets such as serotonin or dopamine receptors.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O5S/c23-19-4-1-2-5-20(19)25-11-13-26(14-12-25)21(22-6-3-15-32-22)16-24-33(30,31)18-9-7-17(8-10-18)27(28)29/h1-10,15,21,24H,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZGXIYRWODWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a piperazine ring, a furan moiety, and a nitrobenzenesulfonamide group, suggesting diverse interactions with biological systems.

Preliminary studies suggest that compounds similar to this compound exhibit significant biological activity as inhibitors of equilibrative nucleoside transporters (ENTs). ENTs are crucial in nucleoside metabolism and are implicated in various diseases, including cancer and viral infections. The specific modifications in the piperazine and furan moieties can influence selectivity towards different ENT subtypes, potentially leading to therapeutic applications in oncology and virology.

Anticancer Activity

Research has demonstrated that compounds with similar structures have shown promising anticancer properties. For instance, derivatives containing piperazine rings have been evaluated for their antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The studies indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful. The following table summarizes some key analogs:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | Contains piperazine and fluorophenyl groups | ENT inhibitor |

| 1-{[4-(Fluorophenyl)piperazin-1-yl]methyl}-3-morpholinopropanamide | Morpholine instead of furan | Potential ENT inhibitor |

| 4-{[4-(Chlorophenyl)piperazin-1-yl]methyl}-6-imino-N-(naphthalen-3-carboxamide | Chlorine substitution | Different selectivity profile |

Study 1: Inhibition of Nucleoside Transporters

A study focusing on the inhibition of ENTs by related piperazine derivatives found that modifications to the piperazine ring significantly altered the binding affinity to different ENT subtypes. This suggests that this compound could be optimized for selective targeting of specific ENTs, enhancing its therapeutic potential against diseases like cancer.

Study 2: Antiproliferative Effects

In vitro studies assessed the antiproliferative effects of various derivatives on MCF-7 breast cancer cells. Results indicated that certain structural modifications led to increased cytotoxicity and apoptosis induction compared to controls. This highlights the potential for developing new anticancer agents based on the scaffold provided by compounds like this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Sulfonamides

W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide)

- Structural Similarities : Both compounds contain a piperazine/piperidine ring and a nitro-substituted aromatic sulfonamide.

- Key Differences : W-18 lacks the furan-2-yl ethyl group and instead incorporates a 4-chlorophenyl sulfonamide. The nitro group in W-18 is on a phenylethyl side chain, whereas in the target compound, it is directly attached to the sulfonamide benzene ring.

- Pharmacological Implications : W-18 has been studied as a synthetic opioid analog, suggesting that the nitro group’s position and substituents critically influence receptor selectivity .

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

- Structural Similarities : Shares a piperazine ring linked to a sulfonamide group.

- Key Differences : The sulfonamide here is a 4-methylbenzenesulfonyl (tosyl) group, which is less electron-withdrawing than the 4-nitrobenzenesulfonamide in the target compound. The absence of a furan moiety may reduce π-π stacking interactions in biological systems .

Furan-Containing Analogs

N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide

- Structural Similarities : Both compounds include a furan ring and a benzenesulfonamide group.

- Key Differences : The furan in this analog is directly methylated to the sulfonamide nitrogen, while the target compound incorporates a more complex ethyl-piperazine bridge. The 4-methyl group in this analog reduces solubility compared to the nitro group in the target compound .

7-(4-(2-(4-Chlorobenzyloxyimino)-2-(furan-2-yl)ethyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- Structural Similarities : Features a furan-2-yl ethyl group attached to a piperazine ring.

Structural and Functional Comparison Table

Key Research Findings

Furan vs. Other Heterocycles : The furan-2-yl ethyl group may improve metabolic stability over thiophene or pyrrole analogs due to reduced cytochrome P450 interactions .

Piperazine Flexibility : The piperazine ring’s substitution pattern (2-fluorophenyl vs. 4-chlorophenyl) influences steric hindrance and receptor docking. Computational studies suggest the 2-fluorophenyl group optimizes binding to 5-HT1A receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.